molecular formula C17H13BrN4 B1280215 Bromazolam CAS No. 71368-80-4

Bromazolam

Cat. No. B1280215
CAS RN: 71368-80-4
M. Wt: 353.2 g/mol
InChI Key: KCEIOBKDDQAYCM-UHFFFAOYSA-N

Description

Bromazolam is a designer benzodiazepine that has recently emerged on the drug market. It is structurally related to traditional benzodiazepines and is known for its sedative, hypnotic, anxiolytic, and anticonvulsant activities. Bromazolam has been detected in post-mortem cases, indicating its use and potential abuse in some populations .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of bromazolam, they do provide insights into the synthesis of related compounds. For example, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical reactions is detailed, which involves bromination and intramolecular nucleophilic substitution steps . This information could be relevant to the synthesis of bromazolam, as similar bromination reactions may be involved.

Molecular Structure Analysis

Bromazolam is likely to share structural similarities with other triazolo-benzodiazepines, such as brotizolam, which is a triazolo-1,4-thienodiazepine derivative . The molecular structure of bromazolam would include a triazole ring fused to a benzodiazepine core, which is characteristic of this class of compounds.

Chemical Reactions Analysis

The enzymatic synthesis of bromo- and chlorocarbazoles provides an example of how bromination reactions can occur in the environment, potentially forming brominated analogs of various compounds . Although this does not directly relate to bromazolam, it demonstrates the types of chemical reactions that brominated compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromazolam are not explicitly detailed in the provided papers. However, based on its classification as a benzodiazepine, it can be inferred that bromazolam would have properties conducive to crossing the blood-brain barrier, such as lipophilicity. The pharmacokinetic study of brotizolam, a related compound, indicates rapid absorption and a short elimination half-life, which could be similar for bromazolam .

Case Studies and Concentrations

Bromazolam has been detected in post-mortem cases, with concentrations ranging from 0.5 to 319.3 ng/mL. These cases often involved co-occurring substances such as fentanyl, suggesting that bromazolam may be used to enhance the effects of opioids . Another study provided plasma concentrations of bromazolam in the low µg/L range, emphasizing the need for sensitive analytical methods to detect such compounds .

Scientific Research Applications

Analytical Toxicology and Metabolism

  • Bromazolam, a designer benzodiazepine, was first detected in British Columbia in 2021. Analysis of post-mortem cases using liquid-chromatography high resolution mass spectrometry showed that bromazolam was detected in 41 cases, often in conjunction with opioids like fentanyl. This study highlights its significance in forensic toxicology and the importance of sensitive detection methods for novel psychoactive substances (Mérette et al., 2023).
  • Another study focused on the metabolic profile of bromazolam, identifying eight metabolites in vitro and in vivo. This research is critical for understanding its metabolism and designing effective screening procedures in toxicology, emphasizing the roles of cytochrome P450 and UDP-glucuronosyltransferase isozymes in its metabolic transformations (Wagmann et al., 2020).

Pharmacological Research

  • Studies on brotizolam, a triazolo-1,4-thienodiazepine similar to bromazolam, have shown its impact on sleep and performance in healthy adults. This research contributes to understanding the pharmacological effects of related compounds on sleep variables and cognitive functions (Nicholson, Stone, & Pascoe, 1980).
  • Research on the inhibition of myocardial K+ channels by bromobenzoyl-methyladamantylamine, a related compound, suggests potential applications in cardiac pharmacology. Such studies provide insights into the mechanisms of action of bromazolam-related substances on cardiac function (Mészáros et al., 1982).

Veterinary Applications

  • Brotizolam has been studied for its effects on reducing fear in calves exposed to a novel object test, demonstrating its potential use in veterinary medicine for managing anxiety in animals (Reenen et al., 2009).

Clinical Trials in Insomnia and Anxiety

Neuropharmacology

  • Research on the effects of brotizolam on the central nervous system in animals highlights its potential for understanding the neuropharmacological properties of similar compounds like bromazolam. Such studies provide insights into their sedative, anxiolytic, and anticonvulsant effects (Kimishima et al., 1984).

Safety And Hazards

Bromazolam is a relatively novel benzodiazepine, and information regarding this drug is deduced mostly from user reports and case studies . Clinical data on bromazolam is, therefore, quite limited . Bromazolam was always detected with opioids (fentanyl and carfentanil), stimulants (methamphetamine) and/or other benzodiazepines (etizolam and flualprazolam) .

Future Directions

The prevalence of bromazolam will likely continue to increase in the U.S. illicit drug market . To ensure public safety and reduce harm, public health and safety officials should advise their communities about bromazolam and the possibility of the substance being mixed with other drugs, including fentanyl .

properties

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024058
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

CAS RN

71368-80-4
Record name 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71368-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
L Wagmann, SK Manier, C Felske… - Journal of Analytical …, 2021 - academic.oup.com
… Bromazolam and its alpha-hydroxy metabolite are recommended if conjugate cleavage is part of the sample preparation procedure. The bromazolam … determined bromazolam plasma …
Number of citations: 15 academic.oup.com
S McDermott, BE Johnson… - The primary care …, 2022 - psychiatrist.com
… , bromazolam, is a triazolobenzodiazepine that is known as research chemical XLI-268. Bromazolam is … To date, literature on bromazolam is remarkably scarce. Much of what is known …
Number of citations: 2 www.psychiatrist.com
SAM Mérette, S Thériault, LEC Piramide… - Journal of Analytical …, 2023 - academic.oup.com
… Bromazolam detections in pills and powders … bromazolam lists pills and powders containing bromazolam either as the sole component or as part of a mixture. In the USA, bromazolam …
Number of citations: 4 academic.oup.com
P Brunetti, R Giorgetti, A Tagliabracci, MA Huestis… - Pharmaceuticals, 2021 - mdpi.com
The rising use of designer benzodiazepines (DBZD) is a cat-and-mouse game between organized crime and law enforcement. Non-prohibited benzodiazepines are introduced onto the …
Number of citations: 40 www.mdpi.com
JR Canfield, DF Kisor, JE Sprague - Toxicology and Applied Pharmacology, 2023 - Elsevier
Designer benzodiazepines, including flualprazolam and flubromazolam, are clandestinely produced to circumvent federal regulations. Although flualprazolam and flubromazolam are …
Number of citations: 1 www.sciencedirect.com
DM Papsun, A Chan-Hosokawa… - Journal of Analytical …, 2023 - academic.oup.com
… TOF files was used to identify flualprazolam, bromazolam and 8-aminoclonazolam after the … Furthermore, confirmation testing for 8-aminoclonazolam and bromazolam was developed …
Number of citations: 3 academic.oup.com
JB Zawilska, J Wojcieszak - Neurotoxicology, 2019 - Elsevier
The abuse of new psychoactive substances (NPS) has been increasing dramatically since the late 2000s worldwide. Between 2009 and 2017, a total of 803 individual NPS were …
Number of citations: 100 www.sciencedirect.com
L Orsolini, JM Corkery, S Chiappini… - Current …, 2020 - ingentaconnect.com
… Bromazolam is also structurally similar to pyrazolam, where the pyridinyl group has been replaced with a phenyl group. Moreover, bromazolam is the brominated version of the …
Number of citations: 58 www.ingentaconnect.com
S El Balkhi, C Abbara - Therapeutic Drug Monitoring, 2022 - journals.lww.com
Purpose: Although designer benzodiazepines (DBZDs) constitute a minor part of new psychoactive substances, they deserve the greatest attention because of their popularity among …
Number of citations: 3 journals.lww.com
KR Manchester, L Waters, S Haider, PD Maskell - Forensic Toxicology, 2022 - Springer
Purpose The number of benzodiazepines appearing as new psychoactive substances (NPS) is continually increasing. Information about the pharmacological parameters of these …
Number of citations: 2 link.springer.com

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